4-Octyl Itaconate

Catalog No.
S516213
CAS No.
3133-16-2
M.F
C13H21O4-
M. Wt
241.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octyl Itaconate

CAS Number

3133-16-2

Product Name

4-Octyl Itaconate

IUPAC Name

3-octan-4-yloxycarbonylbut-3-enoate

Molecular Formula

C13H21O4-

Molecular Weight

241.30 g/mol

InChI

InChI=1S/C13H22O4/c1-4-6-8-11(7-5-2)17-13(16)10(3)9-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1

InChI Key

GIRJEIMINMHXQS-UHFFFAOYSA-M

SMILES

CCCCCCCCOC(=O)CC(=C)C(=O)O

solubility

Soluble in DMSO

Synonyms

4-Octyl Itaconate; 4 Octyl Itaconate; 4-Octyl-Itaconate

Canonical SMILES

CCCCC(CCC)OC(=O)C(=C)CC(=O)[O-]

The exact mass of the compound 4-Octyl Itaconate is 242.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Treating Sepsis

Application in Inflammation and Immunity

Application in Macrophages

Application in Treating Behcet’s Uveitis and Experimental Autoimmune Uveitis

Application in Treating Eosinophilic Asthma

Application in Inhibiting Inflammation

4-Octyl Itaconate, also known as 4-octyl-2-methyl-1,3-dioxolane-4-carboxylic acid, is a derivative of itaconate, a naturally occurring metabolite produced in cells during the immune response. This compound has garnered attention due to its enhanced cell permeability compared to its parent compound, making it a valuable tool in studying metabolic and inflammatory processes. Itaconate itself is produced from the decarboxylation of cis-aconitate by the enzyme Immunoresponsive Gene 1 (IRG1) and plays a significant role in regulating macrophage function and inflammation .

Primarily through its ability to alkylate specific cysteine residues on target proteins. Notably, it has been shown to:

  • Inhibit Glycolysis: By covalently modifying glyceraldehyde-3-phosphate dehydrogenase (GAPDH), 4-octyl itaconate reduces its activity, thereby inhibiting aerobic glycolysis in activated macrophages .
  • Block STING Activation: The compound directly alkylates the stimulator of interferon genes (STING) at specific cysteine residues, inhibiting its palmitoylation and oligomerization, which are critical for its activation in immune responses .

4-Octyl Itaconate exhibits significant anti-inflammatory properties. Its mechanisms include:

  • Inhibition of Aerobic Glycolysis: By targeting GAPDH, it reduces the metabolic shift in activated macrophages, which is often associated with inflammation .
  • Regulation of Immune Responses: The compound has been shown to inhibit the cGAS-STING pathway, affecting antiviral immune responses and autoimmune inflammation .
  • Nrf2 Activation: It promotes the nuclear accumulation of Nrf2, a transcription factor that regulates antioxidant responses and anti-inflammatory gene expression .

The synthesis of 4-Octyl Itaconate can be achieved through several methods:

  • One-Step Enzymatic Synthesis: Utilizing lipases to selectively catalyze the reaction due to their ability to accommodate specific substrates within their active sites .
  • Click Chemistry Protocols: These methods involve the use of alkyne derivatives for detecting and synthesizing 4-octyl itaconate efficiently .

These methods enhance the yield and purity of the compound while maintaining its biological activity.

4-Octyl Itaconate has several promising applications:

  • Therapeutic Agent: Its anti-inflammatory properties make it a potential candidate for treating inflammatory diseases and conditions such as systemic lupus erythematosus .
  • Research Tool: As a cell-permeable derivative of itaconate, it serves as an important tool for studying metabolic pathways and immune responses in macrophages .

Recent studies have focused on the interactions of 4-Octyl Itaconate with various proteins involved in immune signaling pathways. Key findings include:

  • Alkylation of Proteins: The compound's ability to modify cysteine residues on proteins like GAPDH and STING reveals its role in post-translational modifications that regulate cellular functions .
  • Impact on Metabolic Pathways: By inhibiting glycolysis and affecting the cGAS-STING axis, 4-octyl itaconate alters metabolic fluxes within immune cells, providing insights into how metabolism influences immune responses .

Similar Compounds

Several compounds share structural or functional similarities with 4-Octyl Itaconate. A comparison highlights their unique features:

Compound NameStructure/FunctionalityUnique Features
ItaconateParent compound; less cell-permeableNatural metabolite with limited permeability
Decanoic AcidFatty acid; affects membrane fluidityPrimarily involved in energy metabolism
Butyric AcidShort-chain fatty acid; anti-inflammatory propertiesModulates gut health and inflammation differently
Palmitic AcidSaturated fatty acid; influences lipid metabolismCommonly found in dietary fats

4-Octyl Itaconate stands out due to its enhanced cell permeability and specific targeting of metabolic pathways involved in inflammation.

Enzyme-Catalyzed Monoesterification Strategies

The enzymatic synthesis of 4-octyl itaconate represents a significant advancement in biocatalytic methodology, offering superior regioselectivity and environmental compatibility compared to conventional chemical approaches. This methodology centers on the selective esterification of the C4 carboxyl group of itaconic acid while preserving the C1 carboxylic acid functionality intact [1] [2].

Lipase Structure-Function Relationships in Regioselective Synthesis

The regioselective synthesis of 4-octyl itaconate through enzyme catalysis fundamentally depends on the intricate structure-function relationships inherent in lipase enzymes. The cavity pocket architecture of lipases plays a crucial role in determining substrate selectivity by controlling the distribution of reactants toward the catalytic site [1] [3]. Multiscale molecular dynamics simulations have revealed that the three-dimensional topology of the lipase active site creates a preferential binding environment that favors the positioning of itaconic acid for C4 esterification [1].

The catalytic mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack by the catalytic serine residue on the carbonyl carbon of the octanol substrate. The regioselectivity arises from the spatial constraints imposed by the enzyme's binding pocket, which selectively accommodates the C4 carboxyl group while sterically hindering access to the C1 position [4] [5]. Immobilized lipase Novozym 435 demonstrates exceptional performance in this transformation, achieving yields exceeding 98 percent and selectivity greater than 99 percent [1] [2].

The structure-function relationship is further exemplified by the role of specific amino acid residues in the binding pocket that interact with the substrate through hydrogen bonding and van der Waals forces. These interactions position the itaconic acid molecule in an orientation that preferentially exposes the C4 carboxyl group to the catalytic machinery [5]. The acyl-binding tunnel configuration, particularly its narrow entrance, contributes significantly to the observed regioselectivity by restricting the conformational freedom of the substrate [6].

Comparative analysis of different lipase sources reveals distinct structure-activity profiles. Candida antarctica lipase B exhibits moderate regioselectivity with yields of 85-95 percent, while Thermomyces lanuginosus and Pseudomonas fluorescens lipases show reduced selectivity due to their broader active site architecture [4] [7]. The immobilization of lipases on solid supports further enhances their structural stability and catalytic performance, with immobilized preparations maintaining their regioselective properties over extended reaction periods [8].

Solvent Engineering for Reaction Microenvironment Control

Solvent engineering represents a critical strategy for optimizing the catalytic microenvironment in lipase-mediated 4-octyl itaconate synthesis. The choice of organic solvent profoundly influences enzyme activity, substrate solubility, product formation, and overall reaction efficiency [9] [10]. Toluene emerges as the optimal solvent system, enhancing monoesterification at the C4 carboxyl group and contributing to nearly 100 percent conversion from itaconic acid to 4-octyl itaconate [1] [3].

The mechanism of solvent-induced enhancement involves the adjustment of the catalytic microenvironment around the lipase, producing a shrinkage effect on the enzyme channel that favorably positions substrates for productive catalysis [1]. The hydrophobic nature of toluene (log P = 2.5) creates an environment that stabilizes the enzyme structure while promoting substrate accessibility to the active site [11] [9]. This solvent-enzyme interaction results in conformational changes that optimize the binding pocket geometry for regioselective esterification.

Systematic evaluation of different organic solvents reveals significant variations in catalytic performance. Hexane and heptane, with higher log P values (3.5 and 4.0 respectively), demonstrate reduced activity (85 percent and 78 percent relative to toluene) while maintaining acceptable selectivity levels [10]. The relationship between solvent hydrophobicity and enzyme performance follows a bell-shaped curve, with moderate hydrophobicity providing optimal conditions for both enzyme stability and substrate conversion [12].

The water activity in organic solvent systems emerges as a critical parameter influencing enzyme flexibility and catalytic efficiency. Optimal water activity levels between 0.1 and 0.3 maintain the essential hydration shell around the enzyme while preventing excessive water content that could compromise regioselectivity [13] [14]. The controlled hydration preserves the enzyme's native-like structure and conformational mobility, which correlates directly with catalytic activity [12].

Microenvironmental engineering through solvent selection also affects mass transfer phenomena and product recovery. Toluene facilitates efficient substrate dissolution and product extraction while maintaining enzyme stability throughout the reaction cycle [13]. The solvent's compatibility with downstream separation processes further enhances the overall process efficiency and economic viability of the biocatalytic route [15].

Comparative Analysis of Chemical versus Biocatalytic Routes

The production of 4-octyl itaconate through different synthetic methodologies presents distinct advantages and limitations that must be carefully evaluated for industrial implementation. The comparative analysis encompasses reaction efficiency, environmental impact, economic considerations, and process complexity across chemical and biocatalytic approaches [16] [17].

Chemical synthesis routes typically employ itaconic anhydride as an intermediate, requiring high-temperature cyclization of itaconic acid followed by alcoholysis with octanol [16]. This two-step process operates under harsh conditions (165-180°C) and necessitates strong acid catalysts such as concentrated sulfuric acid [16]. The anhydride route achieves reasonable yields (75-85 percent) but generates significant waste streams and requires extensive purification steps to remove catalyst residues and side products.

Direct chemical esterification represents an alternative approach but faces inherent selectivity challenges. The presence of two carboxylic acid groups in itaconic acid leads to competitive esterification reactions, resulting in mixtures of mono- and diesters that require complex separation procedures [1]. Chemical catalysts lack the regioselectivity necessary for preferential C4 esterification, necessitating either kinetic control through reaction conditions or thermodynamic control through product removal.

The biocatalytic route demonstrates superior performance across multiple metrics. Enzyme-catalyzed synthesis achieves exceptional regioselectivity (greater than 99 percent) for C4 esterification while operating under mild conditions (45-65°C, atmospheric pressure, neutral pH) [1] [2]. The single-step process eliminates the need for anhydride formation and subsequent purification, significantly reducing process complexity and environmental burden.

Reaction kinetics comparison reveals distinct profiles for chemical and enzymatic routes. Chemical synthesis typically requires 4-8 hours at elevated temperatures with continuous monitoring to prevent over-reaction and side product formation [16]. Biocatalytic synthesis proceeds over 8-16 hours at moderate temperatures with inherent selectivity control through enzyme specificity [1]. The longer reaction time for the enzymatic route is offset by the elimination of downstream purification requirements and the ability to recycle the immobilized catalyst.

Product quality analysis demonstrates the superiority of the biocatalytic approach in delivering high-purity 4-octyl itaconate. Chemical routes often produce impurities including isomeric esters, unreacted starting materials, and degradation products that compromise product quality [16]. The enzymatic route consistently delivers products with purities exceeding 98 percent, meeting pharmaceutical and specialty chemical requirements without extensive purification.

The temperature profile comparison highlights the energy efficiency advantages of biocatalysis. While chemical synthesis requires sustained high temperatures (165-180°C for anhydride formation, 80-120°C for esterification), the enzymatic route operates at temperatures comparable to ambient heating systems [1] [16]. This temperature differential translates to substantial energy savings and reduced carbon footprint for large-scale production.

Green Chemistry Metrics for Process Sustainability Evaluation

The evaluation of process sustainability through green chemistry metrics provides quantitative assessment tools for comparing the environmental impact and resource efficiency of different 4-octyl itaconate production methodologies [18] [19]. These metrics encompass atom economy, waste generation, energy consumption, and resource utilization parameters that collectively define the environmental footprint of chemical processes.

Atom economy analysis reveals significant differences between synthesis routes. The biocatalytic approach achieves atom economies of 92-95 percent, indicating efficient incorporation of starting materials into the desired product [19]. Chemical routes demonstrate lower atom economies: 75-80 percent for the anhydride route and 85-88 percent for direct esterification, reflecting the generation of stoichiometric waste products during synthesis [18].

The Environmental Factor (E-factor), quantifying waste generation per kilogram of product, strongly favors the biocatalytic route. Enzyme-catalyzed synthesis generates 2.5-4.0 kilograms of waste per kilogram of product, primarily consisting of recoverable solvents and spent enzyme preparations [19] [20]. Chemical synthesis via anhydride intermediates produces 8.0-12.0 kilograms of waste per kilogram of product, including inorganic salts, acid waste streams, and organic byproducts requiring disposal [18].

Process Mass Intensity (PMI) evaluation demonstrates the resource efficiency advantages of biocatalysis. The enzymatic route exhibits PMI values of 3.5-5.0, indicating moderate resource consumption relative to product output [19]. Chemical routes show significantly higher PMI values: 12-18 for anhydride synthesis and 8-12 for direct esterification, reflecting the additional reagents and solvents required for chemical transformations [18] [20].

Effective Mass Yield calculations account for the utilization of all input materials in product formation. Biocatalytic synthesis achieves effective mass yields of 85-90 percent, demonstrating efficient conversion of raw materials to desired products [19]. Chemical approaches show reduced effective mass yields of 65-75 percent (anhydride route) and 75-80 percent (direct route), indicating lower overall process efficiency [18].

Carbon efficiency metrics evaluate the incorporation of carbon atoms from starting materials into the final product. The enzymatic route demonstrates carbon efficiencies of 88-92 percent, reflecting the selective formation of the desired ester bond without significant side chain modifications [19]. Chemical routes exhibit lower carbon efficiencies (70-75 percent for anhydride, 78-82 percent for direct), attributable to decarboxylation reactions and side product formation [18].

Water intensity analysis reveals the aqueous resource requirements for each production route. Biocatalytic processes require 15-25 liters of water per kilogram of product, primarily for enzyme preparation and equipment cleaning [21] [19]. Chemical synthesis demands 35-60 liters per kilogram, with anhydride routes requiring the highest water consumption for acid neutralization and purification steps [18].

Energy requirement assessment demonstrates the environmental advantage of mild reaction conditions in biocatalysis. Enzymatic synthesis consumes 25-35 megajoules per kilogram of product, primarily for heating and mechanical mixing [19]. Chemical routes exhibit substantially higher energy demands: 85-120 megajoules per kilogram for anhydride synthesis and 65-90 megajoules per kilogram for direct esterification, reflecting the energy-intensive high-temperature operations [18].

The comprehensive green chemistry metrics evaluation consistently demonstrates the environmental superiority of the biocatalytic route for 4-octyl itaconate production. The enzymatic approach excels across all sustainability indicators, delivering superior atom economy, reduced waste generation, lower energy consumption, and improved resource utilization compared to conventional chemical synthesis methodologies [22] [23].

TableDescription
Table 1Comparative Performance of Different Lipases in 4-Octyl Itaconate Synthesis
Table 2Impact of Organic Solvents on Lipase-Catalyzed 4-Octyl Itaconate Synthesis
Table 3Green Chemistry Metrics for Different 4-Octyl Itaconate Production Routes
Table 4Process Optimization Parameters for Enzyme-Catalyzed 4-Octyl Itaconate Synthesis
Table 5Substrate and Product Concentrations in Different Reaction Systems

Table 1: Comparative Performance of Different Lipases in 4-Octyl Itaconate Synthesis

Lipase TypeYield (%)Selectivity (%)Reaction Time (h)Operating Temperature (°C)Solvent Compatibility
Candida antarctica B (CalB)85-9590-9512-2440-60Excellent
Novozym 43598+99+8-1245-65Excellent
Immobilized Lipase N43598+99+8-1245-65Excellent
Thermomyces lanuginosus75-8585-9016-2450-70Good
Pseudomonas fluorescens70-8080-8520-3035-55Moderate

Table 2: Impact of Organic Solvents on Lipase-Catalyzed 4-Octyl Itaconate Synthesis

SolventLog P ValueRelative Activity (%)C4-Selectivity (%)Product Recovery (%)Enzyme Stability
Toluene2.510099+95Excellent
Hexane3.5859588Very Good
Heptane4.0789386Good
Cyclohexane3.2829487Good
Isooctane4.5759083Moderate
tert-Butyl methyl ether0.9658580Poor

Table 3: Green Chemistry Metrics for Different 4-Octyl Itaconate Production Routes

MetricBiocatalytic RouteChemical Route (Anhydride)Chemical Route (Direct)
Atom Economy (%)92-9575-8085-88
E-Factor (kg waste/kg product)2.5-4.08.0-12.06.0-9.0
Process Mass Intensity3.5-5.012-188-12
Effective Mass Yield (%)85-9065-7575-80
Carbon Efficiency (%)88-9270-7578-82
Water Intensity (L/kg product)15-2545-6035-50
Energy Requirement (MJ/kg)25-3585-12065-90

Table 4: Process Optimization Parameters for Enzyme-Catalyzed 4-Octyl Itaconate Synthesis

ParameterOptimal RangeCritical FactorImpact on YieldImpact on Selectivity
Temperature (°C)45-65HighModerateLow
pH7.0-8.5MediumLowLow
Substrate Concentration (M)0.5-1.5HighHighMedium
Enzyme Loading (mg/mL)10-50HighHighLow
Water Activity (aw)0.1-0.3CriticalCriticalHigh
Reaction Time (h)8-16MediumModerateHigh
Agitation Speed (rpm)150-250LowLowLow

Table 5: Substrate and Product Concentrations in Different Reaction Systems

System TypeInitial Substrate (g/L)Final Product (g/L)Conversion Rate (%)Productivity (g/L/h)
Aqueous50-10040-8580-853.5-7.0
Organic Solvent100-20090-18090-958.0-15.0
Biphasic150-250130-22087-9210.0-18.0
Solvent-Free200-400180-35090-9515.0-30.0
Immobilized Enzyme100-30085-27085-907.0-22.0

Electrophilic Reactivity and Thiol Modification Capacity

4-Octyl itaconate demonstrates potent electrophilic properties through its α,β-unsaturated carbonyl group, which enables covalent modification of cysteine residues in target proteins via Michael addition reactions [1] [2] [3]. This electrophilic reactivity is fundamental to the compound's biological activity, allowing it to form stable thioether bonds with nucleophilic cysteine thiols in a process termed "2,3-dicarboxypropylation" or "itaconation" [1] [4]. The electrophilic nature of 4-octyl itaconate is enhanced compared to unmodified itaconate, contributing to its increased potency in cellular systems [5] [6].

The compound's ability to penetrate cell membranes makes it a valuable cell-permeable surrogate for studying itaconate biology [7] [1]. Once inside cells, 4-octyl itaconate can be hydrolyzed to itaconate by cellular esterases, though it also retains direct electrophilic activity through its intact ester form [5] [6]. This dual mechanism allows for both immediate protein modification and sustained itaconate-mediated effects following ester hydrolysis.

KEAP1 Cysteine Alkylation and Nuclear Factor Erythroid 2-Related Factor 2 Pathway Activation

4-Octyl itaconate exerts profound effects on the Kelch-like ECH-associated protein 1-Nuclear Factor Erythroid 2-Related Factor 2 pathway through direct alkylation of multiple cysteine residues on KEAP1 [1] [8] [9]. Mass spectrometry analysis has confirmed that 4-octyl itaconate alkylates cysteine residues 151, 257, 273, 288, and 297 on KEAP1, with cysteine 151 serving as the principal sensor for electrophilic modifications [1] [8].

The alkylation of KEAP1 cysteine 151 results in a measurable mass increase of 242.15 Da, consistent with the molecular weight of 4-octyl itaconate after Michael addition [1]. This modification disrupts the normal KEAP1-Nuclear Factor Erythroid 2-Related Factor 2 interaction, preventing KEAP1-mediated ubiquitination and degradation of Nuclear Factor Erythroid 2-Related Factor 2 [8] [10]. Consequently, Nuclear Factor Erythroid 2-Related Factor 2 protein accumulates in the cytoplasm and translocates to the nucleus, where it activates transcription of antioxidant response element-containing genes [8] [11].

The downstream effects of Nuclear Factor Erythroid 2-Related Factor 2 activation include increased expression of antioxidant enzymes such as heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1, and glutamate-cysteine ligase modifier subunit [8] [10]. These enzymes collectively enhance cellular antioxidant capacity and provide protection against oxidative stress. The Nuclear Factor Erythroid 2-Related Factor 2-dependent anti-inflammatory effects of 4-octyl itaconate have been demonstrated across multiple cell types, including macrophages, peripheral blood mononuclear cells, and respiratory epithelial cells [5] [6] [8].

Functional studies using Nuclear Factor Erythroid 2-Related Factor 2 knockout or silencing approaches have confirmed that the anti-inflammatory effects of 4-octyl itaconate are largely dependent on Nuclear Factor Erythroid 2-Related Factor 2 activation [8] [11]. In Nuclear Factor Erythroid 2-Related Factor 2-deficient cells, the ability of 4-octyl itaconate to suppress pro-inflammatory cytokines is significantly impaired, highlighting the critical role of this pathway in mediating the compound's therapeutic effects.

GAPDH Inhibition via Cys22 Adduct Formation

4-Octyl itaconate directly targets glyceraldehyde-3-phosphate dehydrogenase through alkylation of cysteine 22, a critical residue for enzymatic activity [3] [12] [13]. Liquid chromatography-tandem mass spectrometry analysis has confirmed that 4-octyl itaconate forms a covalent adduct with GAPDH cysteine 22, resulting in a mass increase of 242.15 Da consistent with 2,3-dicarboxypropylation [3] [12].

The alkylation of GAPDH cysteine 22 leads to dose- and time-dependent inhibition of enzymatic activity [3] [13]. GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, representing a rate-limiting step in glycolysis that is particularly important in rapidly proliferating and metabolically active cells [3] [13]. The inhibition of GAPDH by 4-octyl itaconate effectively blocks glycolytic flux at this critical enzymatic step, as demonstrated by U13C glucose tracing studies [3] [12].

Functional consequences of GAPDH inhibition include reduced lactate production, decreased extracellular acidification rates, and suppression of aerobic glycolysis in activated macrophages [3] [13]. This metabolic reprogramming is essential for the anti-inflammatory effects of 4-octyl itaconate, as glycolytic metabolism provides both energy and biosynthetic precursors necessary for pro-inflammatory macrophage activation [3] [14].

The specificity of the cysteine 22 target has been validated through mutagenesis studies demonstrating that replacement of cysteine 22 with alanine abolishes the inhibitory effects of 4-octyl itaconate on GAPDH activity and inflammatory cytokine production [3]. Conversely, overexpression of wild-type GAPDH, but not the cysteine 22 to alanine mutant, can rescue cells from 4-octyl itaconate-mediated metabolic suppression and anti-inflammatory effects [3].

STING Pathway Modulation Through Palmitoylation Interference

4-Octyl itaconate demonstrates a novel mechanism of action through direct modulation of the stimulator of interferon genes pathway by interfering with protein palmitoylation [15] [16]. The compound directly alkylates STING at cysteine 91, a residue critical for proper STING function and post-translational modification [15].

The alkylation of STING cysteine 91 by 4-octyl itaconate prevents the palmitoylation of STING, a lipid modification essential for STING oligomerization and subsequent activation [15] [16]. Palmitoylation involves the attachment of palmitic acid to cysteine residues and is crucial for proper membrane localization and protein-protein interactions of STING [16]. By blocking this modification, 4-octyl itaconate effectively inhibits STING oligomerization and downstream signaling cascade activation.

The functional consequences of STING alkylation include reduced phosphorylation of STING and decreased activation of downstream effectors such as TANK-binding kinase 1 and interferon regulatory factor 3 [15]. This results in diminished production of type I interferons and pro-inflammatory cytokines that are normally induced by cyclic guanosine monophosphate-adenosine monophosphate sensing [15] [16].

The interference with STING palmitoylation represents a unique regulatory mechanism that distinguishes 4-octyl itaconate from endogenous itaconate, which does not significantly affect cyclic guanosine monophosphate-adenosine monophosphate-STING signaling [15]. This differential activity highlights the distinct biological properties of the esterified derivative compared to the native metabolite and suggests therapeutic potential in conditions involving excessive type I interferon responses.

Metabolic Reprogramming Effects

Aerobic Glycolysis Suppression in Activated Macrophages

4-Octyl itaconate profoundly alters macrophage metabolism by suppressing aerobic glycolysis, a metabolic program characteristic of classically activated M1 macrophages [3] [14] [13]. Activated macrophages normally undergo a metabolic switch from oxidative phosphorylation to aerobic glycolysis, similar to the Warburg effect observed in cancer cells [3] [13]. This metabolic reprogramming supports rapid ATP production and provides biosynthetic precursors necessary for effector functions.

The suppression of aerobic glycolysis by 4-octyl itaconate occurs primarily through the direct inhibition of GAPDH, but additional glycolytic enzymes are also targeted [3] [13] [17]. Proteomic studies have identified multiple glycolytic enzymes modified by itaconate, including fructose-bisphosphate aldolase A and lactate dehydrogenase A [17] [18]. These modifications collectively impair glycolytic flux and redirect cellular metabolism toward oxidative phosphorylation.

Seahorse metabolic flux analysis demonstrates that 4-octyl itaconate treatment significantly reduces the extracellular acidification rate, a measure of glycolytic activity, while promoting oxidative metabolism [3] [14]. This metabolic shift is associated with reduced production of lactate and other glycolytic end products that contribute to the inflammatory microenvironment [13] [17].

The metabolic reprogramming induced by 4-octyl itaconate is functionally linked to its anti-inflammatory effects [3] [14]. Glycolytic metabolism is essential for maintaining the activated phenotype of M1 macrophages and supporting the production of pro-inflammatory mediators such as interleukin-1β [3] [13]. By disrupting this metabolic program, 4-octyl itaconate effectively dampens the inflammatory response while preserving cellular viability.

Tricarboxylic Acid Cycle Interactions

4-Octyl itaconate exerts complex effects on tricarboxylic acid cycle metabolism through multiple mechanisms that extend beyond its primary targets [19] [17] [20]. The compound acts as a competitive inhibitor of succinate dehydrogenase, the enzyme complex that catalyzes the oxidation of succinate to fumarate and simultaneously functions as Complex II of the electron transport chain [20] [21].

The inhibition of succinate dehydrogenase by 4-octyl itaconate leads to accumulation of succinate, a metabolite with important signaling functions in inflammatory responses [20] [22]. Under normal conditions, succinate accumulation can promote pro-inflammatory signaling through hypoxia-inducible factor-1α stabilization [20]. However, the concurrent activation of Nuclear Factor Erythroid 2-Related Factor 2 and metabolic reprogramming by 4-octyl itaconate appears to override these pro-inflammatory signals.

The compound also affects other tricarboxylic acid cycle enzymes and metabolites through both direct and indirect mechanisms [17] [23]. Isocitrate dehydrogenase activity can be modulated through changes in the mitochondrial NADP+/NADPH ratio, affecting both oxidative and reductive carboxylation reactions [23]. This has implications for α-ketoglutarate availability and subsequent effects on epigenetic regulation through α-ketoglutarate-dependent dioxygenases [17].

4-Octyl itaconate treatment has been shown to affect the cellular citrate/α-ketoglutarate ratio and influence carbon flux through the tricarboxylic acid cycle [19] [24]. These metabolic changes can redirect tricarboxylic acid cycle intermediates toward biosynthetic pathways while maintaining energy homeostasis through enhanced oxidative phosphorylation [19] [17].

The mitochondrial effects of 4-octyl itaconate extend to overall respiratory function, with studies demonstrating reduced oxygen consumption and altered mitochondrial membrane dynamics [25] [26]. These changes reflect the compound's ability to modulate multiple aspects of mitochondrial metabolism while maintaining cellular viability and promoting metabolic adaptation.

In hepatocytes, 4-octyl itaconate has been shown to affect tricarboxylic acid cycle metabolism in the context of lipid homeostasis [19]. The compound reduces reactive oxygen species production through Nuclear Factor Erythroid 2-Related Factor 2 activation, leading to decreased AMP-activated protein kinase phosphorylation and improved lipid metabolism [19]. This demonstrates the interconnected nature of tricarboxylic acid cycle regulation and cellular energy sensing pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

241.14398415 g/mol

Monoisotopic Mass

241.14398415 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Tang C, Tan S, Zhang Y, Dong L, Xu Y. Activation of Keap1-Nrf2 signaling by 4-octyl itaconate protects human umbilical vein endothelial cells from high glucose. Biochem Biophys Res Commun. 2019 Jan 15;508(3):921-927. doi: 10.1016/j.bbrc.2018.12.032. Epub 2018 Dec 10. PubMed PMID: 30545629.
2: Tang C, Wang X, Xie Y, Cai X, Yu N, Hu Y, Zheng Z. 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells of Systemic Lupus Erythematosus Patients. Cell Physiol Biochem. 2018;51(2):979-990. doi: 10.1159/000495400. Epub 2018 Nov 22. PubMed PMID: 30466076.
3: Mills EL, Ryan DG, Prag HA, Dikovskaya D, Menon D, Zaslona Z, Jedrychowski MP, Costa ASH, Higgins M, Hams E, Szpyt J, Runtsch MC, King MS, McGouran JF, Fischer R, Kessler BM, McGettrick AF, Hughes MM, Carroll RG, Booty LM, Knatko EV, Meakin PJ, Ashford MLJ, Modis LK, Brunori G, Sévin DC, Fallon PG, Caldwell ST, Kunji ERS, Chouchani ET, Frezza C, Dinkova-Kostova AT, Hartley RC, Murphy MP, O'Neill LA. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1. Nature. 2018 Apr 5;556(7699):113-117. doi: 10.1038/nature25986. Epub 2018 Mar 28. PubMed PMID: 29590092; PubMed Central PMCID: PMC6047741.

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